molecular formula C7H6S B14487606 7-Thiabicyclo[4.2.0]octa-1,3,5-triene CAS No. 63559-01-3

7-Thiabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14487606
CAS No.: 63559-01-3
M. Wt: 122.19 g/mol
InChI Key: KUGJQUKMALCUKX-UHFFFAOYSA-N
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Description

7-Thiabicyclo[4.2.0]octa-1,3,5-triene,7,7-dioxide (CAS: 16065-50-2) is a sulfur-containing bicyclic compound with the molecular formula C₇H₆O₂S and a molecular weight of 154.19 g/mol. Its structure features a fused bicyclo[4.2.0]octatriene framework with a sulfur atom at position 7 and two oxygen atoms forming a sulfone group (7,7-dioxide) . This configuration confers unique electronic and steric properties, making it a subject of interest in materials science and organic synthesis.

Properties

CAS No.

63559-01-3

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

7-thiabicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C7H6S/c1-2-4-7-6(3-1)5-8-7/h1-4H,5H2

InChI Key

KUGJQUKMALCUKX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

The synthesis of 7-Thiabicyclo[4.2.0]octa-1,3,5-triene typically involves the use of specific starting materials and catalysts. One common method involves the reaction of benzocyclobutene with sulfur sources under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7-Thiabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, potentially forming thiols or other reduced sulfur species.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Thiabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds and as a model compound for studying sulfur chemistry.

    Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 7-Thiabicyclo[4.2.0]octa-1,3,5-triene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways involved can vary, but they often include interactions with thiol groups and other sulfur-containing biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Heteroatoms/Special Features
7-Thiabicyclo[4.2.0]octa-1,3,5-triene,7,7-dioxide (16065-50-2) C₇H₆O₂S Sulfone group (7,7-dioxide) Sulfur (S) in bicyclic framework
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (35447-99-5) C₇H₆O Hydroxyl (-OH) at position 7 Oxygen (O) in hydroxyl group
2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene (145708-71-0) C₇H₄Br₂ Bromine atoms at positions 2 and 5 Halogen substitution
Benzocyclobutene (694-87-1) C₈H₈ None (parent hydrocarbon) Fully unsaturated bicyclic system

Key Observations:

  • Sulfur vs. Oxygen/Halogen Substituents : The sulfone group in 16065-50-2 increases polarity (TPSA = 42.5 Ų) compared to benzocyclobutene (TPSA ≈ 0 Ų), enhancing its solubility in polar solvents .
  • Thermal Stability : The sulfone group also contributes to higher thermal stability (boiling point = 364°C) relative to brominated derivatives, which may decompose at lower temperatures due to weaker C-Br bonds .

Physicochemical Property Comparison

Table 2: Experimental and Computed Properties

Property 16065-50-2 (This Work) Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (35447-99-5) Benzocyclobutene (694-87-1)
LogP 2.05 1.82 (estimated) 2.98 (experimental)
Boiling Point (°C) 364 210–215 (estimated) 150–155
Density (g/cm³) 1.436 1.12–1.15 (estimated) 0.96
Synthetic Applications Materials science, photophysical studies Pharmaceutical intermediates Polymer precursors

Key Findings:

  • Polarity Trends : The sulfone group in 16065-50-2 reduces hydrophobicity (LogP = 2.05) compared to benzocyclobutene (LogP = 2.98), aligning with its higher TPSA value .
  • Thermal Behavior : The boiling point of 16065-50-2 (364°C) far exceeds that of benzocyclobutene (150–155°C), underscoring the stabilizing effect of the sulfone group .

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